

# Preclinical data supporting the ARC-12 trial

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## Compound of Interest

Compound Name: **ARC12**

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An In-depth Guide to the Preclinical Data Supporting the ARC-12 Trial of AB308 and Zimberelimab

This technical guide provides a comprehensive overview of the preclinical data for AB308 (anti-TIGIT antibody) and zimberelimab (anti-PD-1 antibody), the combination therapy being evaluated in the ARC-12 clinical trial (NCT04772989) for advanced malignancies.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

## Introduction to the TIGIT and PD-1 Pathways

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor found on various immune cells, including CD8+ T cells, CD4+ T cells, natural killer (NK) cells, and regulatory T cells (Tregs).<sup>[4][5][6]</sup> TIGIT competes with the activating receptor CD226 (DNAM-1) to bind with the ligand CD155, which is often expressed on cancer cells and antigen-presenting cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response.<sup>[4][5][6]</sup>

Programmed cell death-1 (PD-1) is another critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is frequently overexpressed on tumor cells. The PD-1/PD-L1 interaction inhibits T-cell proliferation and cytokine production, enabling tumor cells to evade the immune system.

The ARC-12 trial is a Phase 1/1b study designed to evaluate the safety and efficacy of co-administering AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, and

zimberelimab, a fully human anti-PD-1 monoclonal antibody.[1][7] The preclinical data suggest that the dual blockade of TIGIT and PD-1 pathways can lead to a more robust and durable anti-tumor immune response.[4][8]

## AB308: An Anti-TIGIT Monoclonal Antibody

AB308 is a humanized wild-type IgG1 anti-TIGIT antibody designed to block the interaction between TIGIT and its ligand CD155.[4][5][9] This blockade is intended to enhance the anti-tumor immune response through several mechanisms.

### Quantitative Data for AB308

Parameter	Value	Method	Source
Binding Affinity (KD)	High affinity for human TIGIT	In vitro binding assays	[4][8]
TIGIT/CD155 Blockade	Potent	In vitro competition assays	[4][8]
Fcy Receptor (FcyR) Signaling	Induced	FcyR signaling assays	[4][8]
ADCC Activity	Induced NK cell-driven ADCC	ADCC Luciferase Reporter Assay	[5]
IL-2 Secretion (with zimberelimab)	Significantly increased	Peripheral Blood Mononuclear Cell (PBMC) activation with superantigen A	[4][8]

### Experimental Protocols for AB308

**In Vitro Binding and Competition Assays:** The binding affinity of AB308 to human TIGIT and its ability to block the TIGIT/CD155 interaction were assessed using standard in vitro techniques. These methods likely included surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs) to quantify binding kinetics and competitive inhibition.[4][8]

**Fcy Receptor (FcyR) Signaling and ADCC Assays:** To evaluate the Fc-mediated functions of AB308, FcyR signaling was measured. An Antibody-Dependent Cell-Mediated Cytotoxicity

(ADCC) Luciferase Reporter Assay was utilized with human TIGIT-expressing CHO cells as targets. This assay demonstrated that AB308 induces signaling through Fc $\gamma$ RI, Fc $\gamma$ RIIa (F158 variant), and Fc $\gamma$ RIIa (V158 variant).[\[5\]](#)

**PBMC Activation Assay:** Human peripheral blood mononuclear cells (PBMCs) were activated with superantigen A in the presence of AB308, zimberelimab, or the combination. IL-2 secretion was measured as a marker of T-cell activation. The combination of AB308 and zimberelimab resulted in a significant increase in IL-2 secretion compared to either agent alone.[\[4\]](#)[\[8\]](#)

**In Vivo Syngeneic Mouse Tumor Models:** To assess the in vivo anti-tumor activity, surrogate Fc-silent and Fc-enabled anti-mouse TIGIT antibodies were used in combination with an anti-PD-1 antibody in the MC38 syngeneic tumor model. Mice with established tumors were treated with the antibodies, and tumor growth was monitored.[\[5\]](#)[\[10\]](#)

## Zimberelimab (AB122): An Anti-PD-1 Monoclonal Antibody

Zimberelimab (also known as GLS-010) is a fully human anti-PD-1 monoclonal IgG4 antibody. [\[7\]](#)[\[11\]](#) It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2.

### Quantitative Data for Zimberelimab

Parameter	Value	Method	Source
Binding Affinity (KD) to PD-1	1.75 x 10 <sup>-10</sup> M	Surface Plasmon Resonance	<a href="#">[11]</a>
PD-1/PD-L1 & PD-L2 Blockade	Effective	Cell-based binding assays	<a href="#">[11]</a>
In Vivo Anti-Tumor Activity	Statistically significant	MC38 tumor model in human PD-1 knock-in mice	<a href="#">[11]</a>
Terminal Half-life	16.2 days	Population Pharmacokinetic (PopPK) analysis	<a href="#">[12]</a>

## Experimental Protocols for Zimberelimab

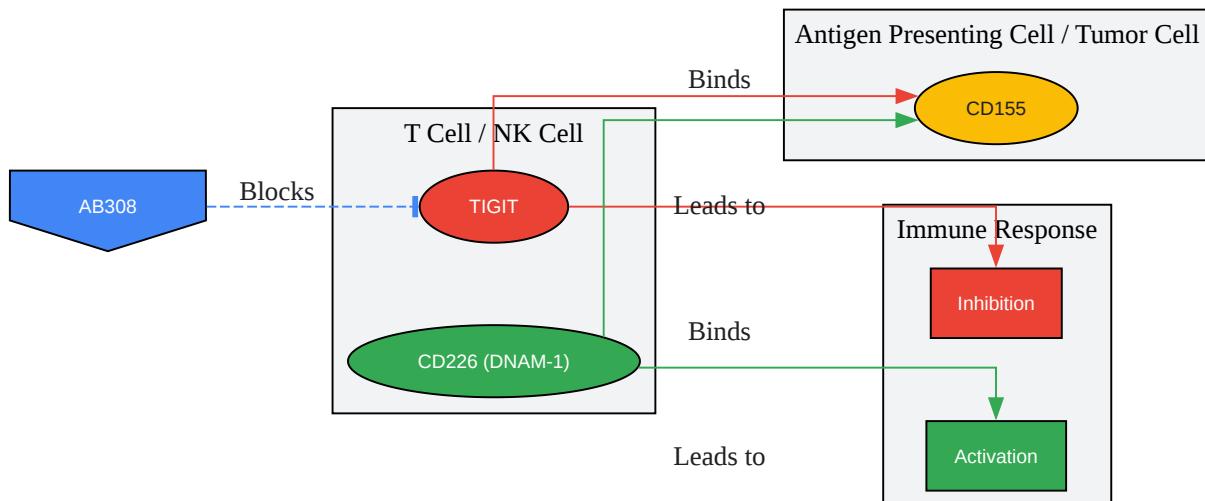
In Vitro Affinity and Blocking Assays: The binding affinity of zimberelimab to the PD-1 receptor was determined using surface plasmon resonance. Its ability to block the binding of PD-L1 and PD-L2 to PD-1 was evaluated in cell-based assays.[11]

Allogeneic Mixed Lymphocyte Reaction (MLR): To assess the functional activity of zimberelimab on T-cell activation, an allogeneic mixed lymphocyte reaction was performed. This assay measured the stimulatory effect on T-cell proliferation and activation.[11]

In Vivo Tumor Model: The anti-tumor efficacy of zimberelimab was evaluated in a syngeneic MC38 colon adenocarcinoma tumor model in human PD-1 knock-in mice.[11]

## Signaling Pathways and Experimental Workflows

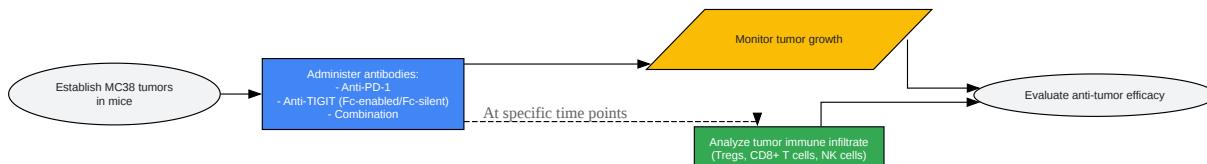
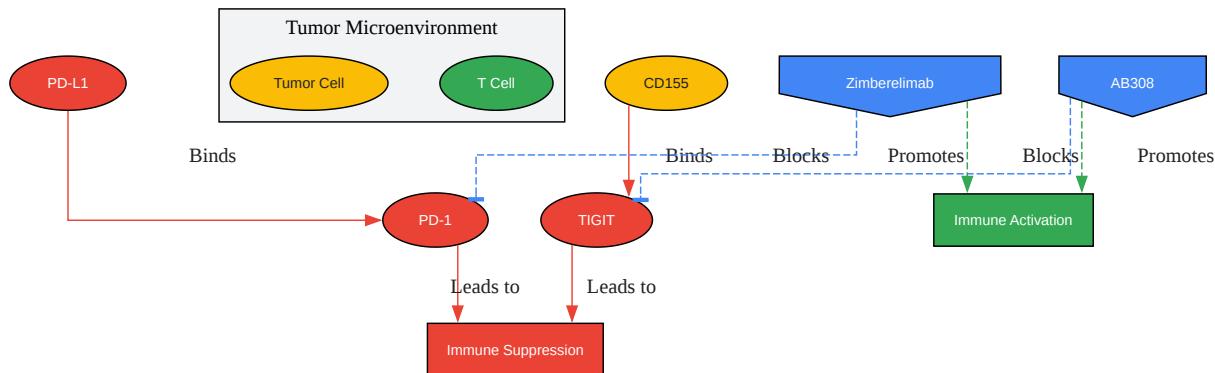
### TIGIT/CD226 Signaling Pathway



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Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition. AB308 blocks this interaction.

## Dual Blockade of TIGIT and PD-1



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